molecular formula C11H13Cl2NO B1295387 3',4'-Dichloropivalanilide CAS No. 7160-22-7

3',4'-Dichloropivalanilide

Cat. No. B1295387
CAS RN: 7160-22-7
M. Wt: 246.13 g/mol
InChI Key: WMFDYXPRRHDSQS-UHFFFAOYSA-N
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Patent
US06608077B2

Procedure details

3,4-dichloroaniline (150 g) in TBME (1L) was cooled to 10-15° C. 30% aq NaOH (141 g, 1.14 equiv) was added, and the solution stirred vigorously via overhead mechanical stirrer. Trimethylacetyl chloride (“PivCl”, 126 mL) was added at such a rate as to keep the internal temperature below 30° C. During this addition, the solution mixture becomes thick with white solid product. When the addition was complete (10-15 min), the mixture was heated to 30-35° C. for 1 hr, and then allowed to cool. The reaction mixture was held at −5° C. (overnight), and then filtered, rinsing first with 90:10 water/MeOH (600 mL) and then water (900 mL). Drying under vacuum yielded 195 g (86%) product, as off-white crystals. LCMS m/z 246(M−H)+.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[OH-].[Na+].[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:14](=[O:15])[C:13]([CH3:18])([CH3:17])[CH3:12])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
141 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
126 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the solution stirred vigorously via overhead mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C
ADDITION
Type
ADDITION
Details
During this addition
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(10-15 min)
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was held at −5° C.
CUSTOM
Type
CUSTOM
Details
(overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing first with 90:10 water/MeOH (600 mL)
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.